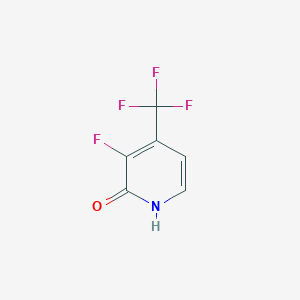

3-Fluoro-4-(trifluoromethyl)pyridin-2(1H)-one

説明

特性

IUPAC Name |

3-fluoro-4-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F4NO/c7-4-3(6(8,9)10)1-2-11-5(4)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUVQCPUTFJFSFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10700741 | |

| Record name | 3-Fluoro-4-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10700741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227594-89-9 | |

| Record name | 3-Fluoro-4-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10700741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Preparation via Cyclization of Condensation Products (Patents US20050288511A1 and US20090005569A1)

This method involves a multi-step process starting from fluorinated enones or ketones, specifically 4-alkoxy-1,1,1-trifluorobut-3-en-2-one or 4,4-dialkoxy-1,1,1-trifluorobutan-2-one, which are key intermediates.

- Step 1: React these fluorinated enones with trialkyl phosphonoacetates in the presence of a base and an alcohol or glycol solvent to generate a mixture of condensation products.

- Step 2: Cyclize the mixture through various routes, such as:

- Reaction with ammonium salts of organic acids or mineral acids, leading to lactone formation followed by amination.

- Reaction with unsubstituted amides and methoxide, followed by acid cyclization.

- Reaction with organic anhydrides and pyridinium p-toluenesulfonate (PPTS) to form dienoates, which are then cyclized with acids or ammonium salts.

- The process allows for selective introduction of fluorine and trifluoromethyl groups at specific positions.

- The cyclization step is crucial for forming the pyridinone ring with the desired substitution pattern.

Direct Functionalization of Pyridine Derivatives (Research Findings and Patent US20090005569A1)

An alternative approach involves starting from substituted pyridine precursors and introducing fluorine and trifluoromethyl groups via electrophilic fluorination or trifluoromethylation.

- Electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) on pyridine derivatives.

- Trifluoromethylation employing reagents such as Togni's reagent or trifluoromethyl iodide in the presence of catalysts.

- Subsequent oxidation or ring closure to form the pyridinone core.

Use of Fluorinated Precursors and Cyclization with Ammonia or Amides

Research indicates that fluorinated 2-aminopyridines or 2-cyanopyridines can be cyclized under appropriate conditions to yield the target compound:

- Step 1: Synthesis of fluorinated pyridine derivatives via nucleophilic substitution or electrophilic fluorination.

- Step 2: Cyclization with ammonia, formamide, or other nitrogen sources under heat or catalytic conditions to form the pyridinone ring.

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Key Reagents | Cyclization Step | Fluorination Strategy | Advantages | Limitations |

|---|---|---|---|---|---|---|

| 1 | 4-alkoxy-1,1,1-trifluorobut-3-en-2-one | Trialkyl phosphonoacetate, acids, amines | Cyclization via acid or ammonium salts | Nucleophilic addition and cyclization | High regioselectivity | Multi-step, complex purification |

| 2 | Substituted pyridine derivatives | Electrophilic fluorinating agents | Ring closure with ammonia or amides | Electrophilic fluorination | Direct approach | Limited substrate scope |

| 3 | Fluorinated pyridine precursors | Nucleophiles, oxidants | Oxidation and ring closure | Nucleophilic substitution | Versatile | Requires multiple steps |

Research Findings and Experimental Data

Recent experimental studies demonstrate:

- The use of trifluoromethylating reagents such as Togni's reagent in the presence of copper catalysts enables efficient introduction of the trifluoromethyl group onto pyridine rings.

- Cyclization reactions are optimized under mild acidic conditions, often employing acetic acid or formic acid, to promote ring closure while maintaining fluorine integrity.

- The yields of the final pyridinone derivatives vary between 45-75%, depending on the specific conditions and starting materials.

化学反応の分析

Types of Reactions

3-Fluoro-4-(trifluoromethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Potassium fluoride, sodium methoxide.

Major Products Formed

Oxidation: N-oxides.

Reduction: Amines.

Substitution: Various substituted pyridine derivatives.

科学的研究の応用

Chemistry

- Building Blocks in Organic Synthesis:

3-Fluoro-4-(trifluoromethyl)pyridin-2(1H)-one serves as an important intermediate in the synthesis of various complex organic molecules. Its unique electronic properties due to the fluorine atoms enhance reactivity and selectivity in chemical reactions .

Biology

- Bioactive Compound in Drug Discovery:

The compound is investigated for its potential as a bioactive agent, particularly in drug discovery processes targeting various biological pathways. Its interactions with cytochrome P450 enzymes highlight its role in the metabolism of drugs and xenobiotics .

Medicine

- Therapeutic Properties:

Research indicates that this compound exhibits anti-inflammatory and anticancer activities. Studies have shown that similar compounds can inhibit fibroblast growth factor receptors (FGFRs), affecting cell proliferation and inducing apoptosis .

Agrochemicals

Trifluoromethylpyridine derivatives, including this compound, are extensively used in agrochemical formulations to protect crops from pests. The introduction of these compounds has led to the development of several new agrochemicals with ISO common names .

Advanced Materials

The compound is also explored for its potential in developing advanced materials with unique properties, leveraging the stability imparted by fluorine substitutions .

Case Study 1: Anticancer Activity

A study published in Nature demonstrated that derivatives of trifluoromethylpyridines, including this compound, effectively inhibited FGFRs, leading to reduced tumor growth in xenograft models .

Case Study 2: Agrochemical Development

Research conducted by the Journal of Pesticide Science detailed the development of a new pesticide formulation containing this compound, which showed significant efficacy against common agricultural pests while maintaining low toxicity levels to non-target organisms .

作用機序

The mechanism of action of 3-Fluoro-4-(trifluoromethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable candidate for drug development, as it can modulate the activity of enzymes and receptors involved in various biological processes .

類似化合物との比較

Substituent Variations on the Pyridinone Core

- 4-(Trifluoromethyl)-1,2-dihydropyridin-2-one (CAS: 50650-59-4): Lacks the fluorine at position 3 but retains the trifluoromethyl group at position 3.

- 1-(4-Nitrophenyl)-5-(trifluoromethyl)pyridin-2(1H)-one (Compound 2a): Features a trifluoromethyl group at position 5 and a nitro-substituted phenyl group at position 1. The nitro group enhances electron-withdrawing effects, which may influence reactivity in nucleophilic substitution reactions .

- 6-Phenyl-4-(trifluoromethyl)pyridin-2(1H)-one (Compound 4f): Substitutes position 6 with a phenyl group, increasing hydrophobicity and steric bulk. X-ray diffraction confirms planar geometry, similar to the target compound, but with distinct packing interactions due to the phenyl moiety .

Bioactive Derivatives

- TRPV1 Antagonists (Compounds 43–48) : These derivatives incorporate a trifluoromethylpyridin-3-ylmethyl group linked to propanamide scaffolds. For example, Compound 43 (N-((2-((2,2-dimethylcyclopropyl)methoxy)-6-(trifluoromethyl)pyridin-3-yl)methyl)-2-(3-fluoro-4-(methylsulfonamido)phenyl)propanamide) shows potent TRPV1 antagonism (IC₅₀: <10 nM) but differs in substituent placement (trifluoromethyl at position 6 vs. 4 in the target compound) .

- eIF4A3 Inhibitors (1o and 1q): Pyridin-2(1H)-one derivatives with trifluoromethyl groups exhibit improved pharmacokinetic (PK) profiles. For instance, 1q (tPSA: 75.5 Ų) demonstrates reduced P-glycoprotein (P-gp) efflux (efflux ratio: 0.8) compared to cyanophenyl analogues, highlighting the impact of trifluoromethyl groups on membrane permeability .

Table 1. Key Properties of Selected Pyridinone Derivatives

Mechanistic Insights

- Electron-Withdrawing Effects : The trifluoromethyl group enhances metabolic stability and binding affinity to hydrophobic enzyme pockets, as seen in TRPV1 antagonists .

生物活性

3-Fluoro-4-(trifluoromethyl)pyridin-2(1H)-one, with the chemical formula C6H3F4NO and CAS number 1227594-89-9, is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound contains a trifluoromethyl group, which is known to enhance the pharmacological properties of various drugs by improving metabolic stability and bioactivity.

The presence of the trifluoromethyl group significantly influences the compound's lipophilicity and interaction with biological targets. The molecular structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C6H3F4NO |

| Boiling Point | Not specified |

| Acute Toxicity | Harmful if swallowed, in contact with skin or if inhaled |

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The trifluoromethyl group enhances hydrogen bonding interactions, which can lead to increased potency in inhibiting specific biological pathways.

Case Studies

- Inhibition of Enzymatic Activity : Research indicates that compounds containing trifluoromethyl groups can exhibit enhanced inhibitory effects on enzymes such as reverse transcriptase. For instance, studies have shown that the incorporation of a -CF3 group in certain compounds increases their potency significantly compared to non-fluorinated analogs .

- Antiparasitic Activity : In a study focusing on the optimization of dihydroquinazolinone derivatives for antimalarial activity, it was found that modifications including trifluoromethyl groups led to improved metabolic stability and efficacy against Plasmodium species. The optimized compounds demonstrated significant inhibition of PfATP4-associated Na+-ATPase activity, indicating potential for further development in malaria therapeutics .

Biological Activity Summary

The biological activities associated with this compound include:

- Antimicrobial Properties : Exhibits activity against various bacterial strains.

- Enzyme Inhibition : Effective in inhibiting enzymes related to viral replication and other metabolic pathways.

- Potential Antiparasitic Effects : Shows promise in targeting malaria parasites through metabolic pathways.

Research Findings

Recent studies have provided insights into the structure-activity relationship (SAR) of fluorinated compounds:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。